N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide is a complex organic compound that features a cyano group, an oxolane ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyano group and amide functionality, making them structurally similar.
Nitrophenyl derivatives:
Uniqueness
N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide is unique due to the combination of its cyano, oxolane, and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-4-(4-nitroanilino)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c17-10-15(12-7-9-24-11-12)19-16(21)2-1-8-18-13-3-5-14(6-4-13)20(22)23/h3-6,12,15,18H,1-2,7-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVLQKDPMJVXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.